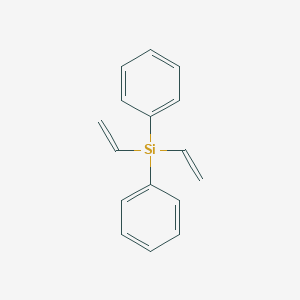

Diphenyldivinylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(ethenyl)-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h3-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMHUZLFQVKRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939208 | |

| Record name | Diethenyl(diphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17937-68-7 | |

| Record name | NSC92626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethenyl(diphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Diphenyldivinylsilane

Reactions Involving Olefinic Moieties of Diphenyldivinylsilane

The vinyl groups in this compound are susceptible to various addition and transformation reactions, particularly under oxidative conditions. The choice of oxidant and solvent plays a critical role in directing the reaction toward specific pathways. rsc.org

The oxidative sulfonamidation of divinylsilanes, including this compound, has been investigated using different oxidative systems. rsc.orgrsc.org These reactions are of interest as they introduce a pharmacophoric sulfonamide group and a halogen, which can serve as a leaving group for further chemical modifications. rsc.org The reaction's outcome is highly dependent on the chosen oxidant. For instance, theoretical analysis of the oxidative sulfamidation of alkenes like this compound has been performed to understand the different reactivities of various sulfonamides. nih.gov

When N-bromosuccinimide (NBS) is used as the oxidant in a solvent like dichloromethane (B109758) (CH₂Cl₂), the reaction of this compound with sulfonamides leads to the formation of bromosulfonamidation products. rsc.org However, the product distribution can be complex and influenced by the specific sulfonamide and reaction conditions. rsc.org

During oxidative addition reactions with sulfonamides, this compound exhibits divergent reactivity, leading to competitive formation of halogenated and aziridinated products. rsc.org The choice of the oxidative system is a determining factor in which pathway predominates.

When using an oxidative system of tert-butyl hypoiodite (B1233010) (t-BuOI), generated from t-BuOCl and NaI, halogenation of one or both vinyl groups is the primary reaction pathway. rsc.orgrsc.orgnih.gov In this system, the formation of aziridines is a minor, competing process. rsc.orgrsc.org The preference for halogenation over aziridination is a key feature of this system. nih.gov

Conversely, when N-bromosuccinimide (NBS) is employed as the oxidant, the reaction pathway is governed by the solvent. In a non-participating solvent like dichloromethane, the reaction yields products of bromination or bromosulfonamidation. rsc.orgrsc.org These reactions highlight the delicate balance between different reactive intermediates and pathways, which can be tuned by the selection of the oxidizing agent. rsc.org

Table 1: Oxidative System Influence on this compound Reactivity

| Oxidative System | Primary Reaction Pathway | Minor Reaction Pathway | Reference |

| t-BuOI | Halogenation | Aziridination | rsc.org, rsc.org |

| NBS in CH₂Cl₂ | Bromination / Bromosulfonamidation | - | rsc.org, rsc.org |

A notable feature of the NBS-induced reactions of this compound is the interception of solvent molecules in the reaction mechanism, particularly when using coordinating solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF). rsc.org This leads to the formation of Ritter-type products, where the solvent molecule is incorporated into the final product structure. rsc.orgrsc.org

For example, in acetonitrile, the reaction of this compound with certain sulfonamides in the presence of NBS results in products where the acetonitrile molecule has been integrated. rsc.orgresearchgate.net Similarly, when the reaction is carried out in THF, products resulting from the interception of THF, involving the opening of the THF ring, have been isolated. rsc.org This solvent participation indicates the formation of a cationic intermediate that is reactive enough to be trapped by the solvent, diverting the reaction from the simple bromosulfonamidation pathway observed in less coordinating solvents like CH₂Cl₂. rsc.org

Coordination Chemistry with Transition Metals

This compound can act as a ligand in organometallic chemistry, coordinating to transition metal centers through its vinyl groups. Its interactions with nickel(0) have been a subject of detailed investigation.

This compound forms stable complexes with nickel(0) centers, particularly when ancillary ligands are present. nih.gov It coordinates to the Ni(0) atom in an η²:η² fashion, meaning both vinyl groups are bonded to the metal center. An example is the complex (SPoxIm)Ni(η²:η²-diphenyldivinylsilane), where SPoxIm is an N-phosphine oxide-substituted N-heterocyclic carbene ligand. nih.govacs.org In this tetrahedral complex, the this compound ligand occupies two coordination sites, displacing other ligands like carbon monoxide (CO). nih.gov The formation of such complexes is part of a broader strategy to design and modulate the environment around metal centers. nih.govacs.org

The coordination of this compound to Ni(0) is a key element in a sophisticated system for the reversible modulation of the metal's electronic and spatial environment. nih.govnih.govacs.org This modulation is achieved through the use of a multifunctional ligand and a Lewis acid. acs.orgosaka-u.ac.jp

Specifically, the tetrahedral complex (SPoxIm)Ni(η²:η²-diphenyldivinylsilane) can be converted into a heterobimetallic Ni/Al species upon reaction with a Lewis acid like tris(pentafluorophenyl)borane (B72294) (Al(C₆F₅)₃). nih.govnih.gov This transformation involves a rotation of the N-phosphine oxide moiety of the SPoxIm ligand, which then coordinates to the aluminum center. nih.govosaka-u.ac.jp The result is a trigonal-planar complex, {κ-C-Ni(η²:η²-diene)}(μ-anti-SPoxIm){κ-O-Al(C₆F₅)₃}. nih.govacs.org

Crucially, this process is reversible. The addition of a strong Lewis base, such as 4-dimethylaminopyridine (B28879) (DMAP), causes the dissociation of the Lewis acid, regenerating the original tetrahedral this compound complex. nih.gov This reversible interconversion allows for a drastic and controlled change in the shape, size, and electronic state of the space around the Ni(0) center, providing a novel strategy for modulating the properties of organometallic complexes. nih.govnih.govacs.orgosaka-u.ac.jp

Table 2: Reversible Modulation of Ni(0) Complex with this compound

| Complex | Reagent Added | Resulting Complex | Geometry | Reference |

| (SPoxIm)Ni(η²:η²-diphenyldivinylsilane) | Al(C₆F₅)₃ (Lewis Acid) | {κ-C-Ni(η²:η²-diene)}(μ-anti-SPoxIm){κ-O-Al(C₆F₅)₃} | Trigonal-Planar | nih.gov, nih.gov |

| {κ-C-Ni(η²:η²-diene)}(μ-anti-SPoxIm){κ-O-Al(C₆F₅)₃} | DMAP (Lewis Base) | (SPoxIm)Ni(η²:η²-diphenyldivinylsilane) | Tetrahedral | nih.gov |

Interconversion Mechanisms via Ligand Coordination and Dissociation

The reactivity and stability of organometallic complexes, including those involving this compound, are significantly influenced by the dynamics of ligand coordination and dissociation. These processes are fundamental to understanding reaction mechanisms, as the association of a new ligand or the departure of an existing one often precedes or triggers the key bond-forming or bond-breaking steps.

Ligand substitution reactions can proceed through a continuum of mechanisms, primarily categorized as associative (A), dissociative (D), or interchange (I). libretexts.orgcarleton.ca In an associative mechanism , an incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number. libretexts.org This is then followed by the departure of another ligand. libretexts.org This pathway is more common for complexes that are coordinatively unsaturated, such as 16-electron square planar complexes. ionicviper.org

Conversely, a dissociative mechanism begins with the departure of a ligand, creating a coordinatively unsaturated intermediate with a lower coordination number. libretexts.org This is the typical pathway for coordinatively saturated 18-electron complexes, as association of another ligand would lead to an unstable 20-electron intermediate. libretexts.orgionicviper.org The dissociation step is generally the slow, rate-determining step and is characterized by a positive entropy of activation. libretexts.orgcarleton.ca The resulting unsaturated intermediate, for instance, a five-coordinate d6 complex, may adopt a square pyramidal or distorted trigonal bipyramidal geometry to achieve electronic stability before the new ligand coordinates. libretexts.org

The interchange mechanism represents a concerted process where the incoming ligand assists in the departure of the leaving group without the formation of a distinct intermediate. carleton.ca This can be further divided into associative interchange (Ia) and dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state. carleton.caresearchgate.net

The steric and electronic properties of the ligands and the metal center play a crucial role in determining the operative mechanism. ionicviper.org For instance, the steric bulk of a ligand can influence the thermodynamics and kinetics of the interconversion between different self-assembled structures, such as helicates and cages. uq.edu.au Furthermore, the nature of the solvent, the coordination sphere of the metal, and the counterion can all affect the rates and activation parameters of ligand dissociation. researchgate.net In some cases, complex interconversions may involve a sequence of events, such as the dissociation of a ligand, followed by an inversion of the resulting metallacycle, and subsequent re-association of the ligand. researchgate.net

Si-C and Si-Si Bond Reactivity

The reactivity of this compound is characterized by the cleavage of its silicon-carbon (Si-C) and silicon-silicon (Si-Si) bonds, which is fundamental to its utility in various chemical transformations.

Si-Phenyl Bond Cleavage and Silyllithium Generation

The cleavage of the Si-phenyl bond in organosilanes is a key step in the generation of silyllithium reagents, which are valuable intermediates in organic synthesis. The reaction of a bicyclic diphenyldisilane with lithium has been shown to result in the fission of the Si-C(Ph) bond, leading to the formation of a disilanyllithium. researchgate.net This selective cleavage is attributed to the kinetic stabilization of the Si-Si bond within the compressed bicyclic ring system. researchgate.net The initial step in this process is believed to be an electron transfer to the phenyl group, which is then followed by either Si-Si or Si-C bond cleavage. researchgate.net

In the preparation of phenyldimethylsilyllithium from phenyldimethylsilyl chloride and lithium, the initial rapid formation of 1,1,2,2-tetramethyl-1,2-diphenyldisilane is followed by the slower cleavage of the Si-Si bond to yield the desired silyllithium reagent. rsc.org However, the cleavage of Si-C bonds can also occur. For instance, triphenylsilyllithium is known to induce the ring-opening of tetrahydrofuran, forming Ph3Si(CH2)4OH under more vigorous conditions. thieme-connect.de

The generation of silyllithium compounds can also be achieved through the reductive cleavage of a Si-H bond using an alkali metal or by nucleophilic cleavage with an alkali metal hydride. thieme-connect.de The choice of solvent is critical, with ethereal solvents like tetrahydrofuran being commonly used as they can solubilize and stabilize the silyllithium derivatives at or below room temperature. thieme-connect.de

Dehydrocoupling of Organosilanes

Dehydrocoupling is a significant process for forming silicon-silicon bonds, leading to the synthesis of polysilanes. This reaction, often catalyzed by Group 4 metallocenes like dimethyltitanocene and dimethylzirconocene, involves the formation of Si-Si bonds from hydrosilanes with the concurrent loss of hydrogen. nih.gov The dehydrocoupling of secondary silanes such as diphenylsilane (B1312307) can be achieved at elevated temperatures (60-80°C) with high catalyst concentrations, typically producing the dimer. cdnsciencepub.com Phenylmethylsilane undergoes dehydrocoupling slightly faster than diphenylsilane, yielding both dimer and trimer. cdnsciencepub.com

The mechanism of dehydrocoupling is complex and can involve various catalytic cycles. For instance, heavier alkaline-earth catalysts have been employed for the dehydrocoupling of silanes and alcohols. nih.gov Mechanistic studies suggest a complex reaction pathway involving dimeric or polynuclear active species, with kinetics that are highly dependent on the identity and concentration of the precatalyst, silane (B1218182), and alcohol. nih.gov Lanthanide compounds have also been shown to be effective precatalysts for the heterodehydrocoupling of silanes and amines. sci-hub.se

Recent advancements have demonstrated the thermally-induced heteronuclear dehydrocoupling of organosilanes onto hydride-terminated germanium nanosheets, extending the scope of surface linkages to include Si-Ge bonds. chemrxiv.org

Oxidative Aminosilylation of 1,3-Dienes with Disilanes

The oxidative aminosilylation of 1,3-dienes represents a powerful method for the synthesis of valuable organosilicon compounds. While direct methods for the amino oxygenation of simple alkenes are well-established, the selective functionalization of 1,3-dienes is more challenging. nih.gov

Recent research has focused on developing catalytic strategies for the functionalization of 1,3-dienes. For example, a nickel-catalyzed [4+2] sila-cycloaddition between dichlorodisilanes and 1,3-dienes has been reported. researchgate.net This transformation proceeds under mild, reductive conditions and is notable for its unusual Si-Cl bond activation pathway. researchgate.net Mechanistic studies suggest that a triplet Ni(0) species engages in an SN2-type oxidative addition to the Si-Cl bond. researchgate.net

Another approach involves the silylative difunctionalization of 1,3-dienes with chlorosilanes and aryl bromides through a catalytic, three-component, cross-electrophile reaction. researchgate.net Preliminary mechanistic insights indicate that the chlorosilane first reacts with the 1,3-diene before coupling with the aryl bromide. researchgate.net

Theoretical Elucidation of Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms involving organosilicon compounds like this compound. sumitomo-chem.co.jp DFT allows for the exploration of potential energy surfaces, the characterization of transition states, and the prediction of reaction outcomes, providing insights that are often difficult to obtain through experimental means alone. researchgate.netrsc.org

Density Functional Theory (DFT) Studies on Energy Profiles

For instance, in the context of ligand dissociation and association, DFT can be employed to compare the energy barriers of different plausible pathways. researchgate.net This was demonstrated in a study of the interconversion of nickel complexes, where DFT calculations identified the preferential pathway for carbon monoxide dissociation by comparing the activation energies of cleaving different metal-ligand bonds. researchgate.net

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. sumitomo-chem.co.jp Different functionals may provide varying levels of accuracy depending on the specific system and phenomenon being studied. sumitomo-chem.co.jp Therefore, it is common practice to benchmark different functionals against experimental data or higher-level ab initio calculations to ensure the reliability of the theoretical predictions. sumitomo-chem.co.jp

DFT can be used to simulate chemical reactions under the Born-Oppenheimer approximation, where the electronic energy is calculated for a given nuclear configuration. stackexchange.com This allows for the simulation of reaction dynamics through methods like Born-Oppenheimer Molecular Dynamics (BOMD) or the calculation of reaction rates using Transition State Theory. stackexchange.com While DFT is an exact theory for the ground state, the accuracy of practical calculations depends on the quality of the approximate functionals used. stackexchange.com

Computational Analysis of Bond Fragmentation

Computational studies and experimental observations have provided significant insights into the bond fragmentation patterns of this compound. The molecule's reactivity is notably influenced by the nature of its silicon-carbon bonds. A key finding is the comparative lability of the silicon-phenyl (Si-Ph) bond versus a silicon-methyl (Si-Me) bond. The Si-Ph bond is longer than the Si-Me bond, which, despite the larger covalent radius of a sp2 carbon compared to a sp3 carbon, contributes to its more feasible cleavage. rsc.org This inherent weakness makes the phenyl groups more susceptible to splitting off from the silicon center during certain chemical transformations. rsc.org

A practical example of this fragmentation is observed in the reaction of this compound under specific oxidative conditions. Instead of the expected product, fragmentation can occur due to the steric overcongestion that would be present in the anticipated molecule, which would feature four bulky substituents at the silicon atom (two phenyl groups and two large secondary substituents). rsc.orgrsc.org This steric strain promotes the fragmentation of the molecule, leading to the formation of octaphenylcyclotetrasiloxane (B1329330) ((Ph₂SiO)₄). rsc.orgrsc.org The structure of this cyclic siloxane has been confirmed through NMR spectroscopy, with its ¹H and ¹³C spectral data aligning with reported literature values. rsc.orgrsc.org

In the context of dehydrocoupling polymerization of hydrosilanes, computational analysis reveals a preferential reactivity for phenyl-substituted silyl (B83357) units. mdpi.com This preference is attributed to the fact that the Si-H bond on a phenyl-substituted silicon atom is weaker than on a methyl-substituted one. mdpi.com Consequently, in reactions involving both types of units, the disilane (B73854) interacts preferentially via its phenylsilyl unit with the metal catalyst. mdpi.com This leads to the formation of a stronger H-SiMe bond while cleaving the weaker H-SiPh bond, further illustrating the relative instability of the silicon-phenyl linkage. mdpi.com

Studies involving N-bromosuccinimide (NBS)-induced reactions with this compound highlight its complex reactivity, where different products can be formed depending on the reaction conditions. The table below summarizes the outcomes of reacting this compound with triflamide (TfNH₂) in the presence of NBS, demonstrating processes of bromination and bromosulfonamidation. rsc.org

| Entry | Molar Ratio (3:TfNH₂:NBS) | Product(s) | Yield (%) |

|---|---|---|---|

| 1 | 1:1:1.1 | Monobromination Product (9) and Bromosulfonamidation Product (12) | Comparable amounts |

| 2 | 1:5:5 | Bromosulfonamidation/Bromination Product (13) | Major product |

Insights into Catalytic Species and Their Dynamics

The mechanistic pathways of reactions involving this compound and related organosilanes are often dictated by the nature and dynamics of the catalytic species present. Research into the catalytic dehydrocoupling of organosilanes, a process for forming polysilanes, has revealed the complexity of the active catalyst. cdnsciencepub.com

In polymerization reactions catalyzed by zirconocene (B1252598) derivatives like dimethylzirconocene (DMZ), it has been observed that the catalyst evolves during the reaction. cdnsciencepub.com While the bulk of the zirconium remains as NMR-observable Zr(IV) species throughout the process, the presence of paramagnetic Zr(III) species is also detectable via EPR spectroscopy. cdnsciencepub.com This suggests a dynamic system where different oxidation states of the metal catalyst may be involved in the catalytic cycle. The reaction rate profile for such polymerizations can exhibit a slight autoacceleration at low catalyst concentrations, indicating a change in the catalytic species' activity or concentration as the reaction progresses. cdnsciencepub.com

The concept of a "cocktail" of catalytic species is a recurring theme in modern catalysis research. researchgate.net Under catalytic conditions, a single precursor can generate a dynamic system of interconverting species, including metal complexes, clusters, and nanoparticles. researchgate.net These various forms can exist as catalytically active centers or as reservoirs for pre-activated species, and their relative concentrations and activities can shift dramatically with changes in the reaction environment. researchgate.net This dynamic behavior is crucial for understanding reaction kinetics and selectivity. For instance, nanoparticles generated in situ can alter their morphology based on the solvent, which in turn can influence the reaction outcome. researchgate.net

Furthermore, recent studies have challenged the traditional division between homogeneous and heterogeneous catalysis by showing that solid catalysts can dissolve to form soluble molecular species that perform catalytic steps before converting back into a solid form in a cyclic process. mit.edu This interplay between states highlights the fluid nature of catalytic systems. The efficiency of such a dynamic system can be enhanced because it leverages the distinct advantages of both a material surface and a discrete molecule. mit.edu

In the context of silane polymerization, different catalyst systems produce polymers with remarkably similar characteristics, even if the polymerization rates differ. For example, both dimethyltitanocene (DMT) and dimethylzirconocene (DMZ) catalysts yield polysilanes with nearly identical molecular weights, molecular weight distributions, and proportions of linear versus cyclic polymers, despite DMZ being about ten times faster for primary silanes. cdnsciencepub.com This suggests that while the central metal atom influences the rate, the fundamental steps of polymer growth are governed by similar underlying mechanistic principles and types of active species.

The table below summarizes the types of catalytic species identified or proposed in related organosilane polymerization reactions, providing a framework for understanding the potential players in this compound catalysis.

| Catalyst System | Observed/Proposed Species | Significance | Reference |

|---|---|---|---|

| Dimethylzirconocene (DMZ) | Zr(IV) complexes, Paramagnetic Zr(III) species | Indicates a dynamic equilibrium between different oxidation states during catalysis. | cdnsciencepub.com |

| Dimethyltitanocene (DMT) | Titanocene-hydride species | Key intermediates in the dehydrocoupling mechanism. | cdnsciencepub.com |

| General Metal-Catalyzed Systems | Metal complexes, Nanoparticles, Soluble molecular species from solid precursors | Represents a "cocktail" of interconverting species with varying activities. | researchgate.netmit.edu |

Polymerization and Oligomerization Chemistry of Diphenyldivinylsilane

Diphenyldivinylsilane as a Monomer in Polymer Synthesis

This compound serves as a key building block in the synthesis of specialized polymers. It can be polymerized to create silicon-containing highly branched polymers. google.com This process involves the reaction of this compound, as a monomer with two or more radically polymerizable double bonds, with another monomer that contains a polysiloxane chain and at least one radically polymerizable double bond. google.com This reaction is carried out in the presence of a polymerization initiator. google.com Additionally, this compound is listed as a silane (B1218182) derivative that can be used as a monomer in the creation of polymer compositions, highlighting its role in producing materials with specific core-shell structures. google.com

Dehydrocoupling Polymerization of Organosilanes

Dehydrocoupling polymerization is a significant method for synthesizing polysilanes, polymers with a backbone of silicon atoms. titech.ac.jp This process involves the transition-metal-catalyzed reaction of organosilanes, leading to the formation of Si-Si bonds and the release of hydrogen gas. pbworks.com The resulting polysilanes are of interest due to their distinct optical and electronic properties, which stem from the delocalization of sigma (σ) electrons along the polymer backbone. titech.ac.jppbworks.com

Group 4 metallocene complexes, particularly those of titanium (titanocene) and zirconium (zirconocene), are highly effective catalysts for the dehydrocoupling polymerization of organosilanes. pbworks.comcdnsciencepub.com These catalysts, often activated with cocatalysts like butyllithium (B86547) (n-BuLi) or methylaluminoxane (B55162) (MAO), facilitate the formation of linear and cyclic polysilanes. acs.orgmdpi.comnih.gov The catalytic activity of these metallocenes allows for control over the polymerization process, influencing the structure and properties of the resulting polymers. pbworks.comosti.govacs.org

Zirconocene-based catalysts, in particular, have been extensively studied and have shown high activity in the dehydrogenative polymerization of silanes. osti.govacs.org The choice of metallocene can influence the catalytic activity and the characteristics of the final polymer. For instance, zirconocene (B1252598) catalysts generally exhibit higher polymerization rates compared to titanocene (B72419) catalysts under similar conditions. cdnsciencepub.com

The kinetics of dehydrocoupling polymerization are influenced by several factors, including the choice of catalyst and the structure of the monomer. Zirconocene-based catalysts have been observed to facilitate polymerization rates that are approximately ten times faster than those with titanocene catalysts for primary silanes. cdnsciencepub.com Despite the difference in rates, the fundamental characteristics of the polymers produced by both catalysts are often very similar. cdnsciencepub.com

The polymerization process can exhibit different kinetic regions. An initial phase may be characterized by the formation of a bimodal molecular weight distribution, suggesting selective reactivity of certain molecular structures. dtic.mil As the reaction progresses and the viscosity of the mixture increases, the mobility of the catalyst or the polymer chains can become a limiting factor, leading to a slowdown in the polymerization rate. dtic.mil In later stages, branching reactions can become more prominent, potentially leading to gelation. dtic.mil

The characteristics of the resulting polysilanes, such as molecular weight and the ratio of linear to cyclic structures, are significantly affected by the monomer concentration and the reaction time. cdnsciencepub.com

Influence of Monomer Concentration: An increase in the initial monomer concentration can lead to the formation of higher molecular weight polysilanes. acs.org However, the relationship is not always linear and can be influenced by the specific catalytic system and reaction conditions.

Influence of Reaction Time: The molecular weight of the polymer generally increases with reaction time up to a certain point. acs.orgkoreascience.kr Beyond an optimal duration, side reactions or depolymerization can occur, which may not lead to a further increase in molecular weight and can sometimes have an adverse effect. acs.orgkoreascience.kr For instance, with some zirconocene systems, extending the reaction time beyond 24 hours does not result in higher molecular weight polymers. acs.org The molecular weight distribution can also evolve, with a bimodal distribution appearing early in the reaction and growing over time. dtic.mil

Table 1: Effect of Catalyst and Reaction Time on Polysilane Molecular Weight

| Catalyst System | Monomer | Reaction Time (h) | Molecular Weight (Mw) | Linear/Cyclic Ratio |

| Cp(CpSi)ZrCl2/2 n-BuLi | p-TolSiH3 | 72 | 2979 | 4.0 |

| (CpSi)2ZrCl2/2 n-BuLi | p-TolSiH3 | 72 | 4000 | 5.6 |

Data sourced from research on the polymerization of p-tolylsilane, illustrating the impact of catalyst structure and extended reaction times. acs.org

Dehydrocoupling polymerization of organosilanes typically yields a mixture of linear and cyclic polysilanes. acs.orgkoreascience.kr The relative amounts of these structures can be influenced by the choice of catalyst, reaction conditions, and the monomer itself. koreascience.krresearchgate.net

Early transition metals like titanium and zirconium are known to be effective in producing linear polysilanes. titech.ac.jp Specifically, certain hafnocene-based catalyst systems have demonstrated very high selectivity for linear polymer formation. koreascience.kr In contrast, some late transition metal catalysts, such as those based on nickel, have been found to selectively produce cyclic polysilanes. titech.ac.jp The formation of cyclic oligomers can be identified through techniques like Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy, where the Si-H protons of linear and cyclic structures appear in distinct chemical shift regions. koreascience.kr

Co-polymerization Studies Involving this compound Analogues

Co-polymerization studies involving analogues of this compound, such as phenylsilane (B129415), have been conducted to create polymers with tailored properties. For example, the co-polymerization of phenylsilane with 1,2-dimethyldisilane has been investigated. mdpi.com In these reactions, it was observed that the phenyl-substituted silicon atoms exhibited higher reactivity compared to the methyl-substituted ones. mdpi.com

Interestingly, the molecular weights of the copolymers obtained from these experiments were not significantly different from those observed in the homopolymerization of phenylsilane. mdpi.com Furthermore, analysis of the oligomers formed at the beginning of the reaction did not detect any cross-linking, and the resulting copolymers remained soluble. mdpi.com This indicates that the incorporation of different silane monomers can be achieved without necessarily leading to insoluble, cross-linked networks, allowing for the synthesis of new linear polysilanes with varied substituent patterns.

Impact of Steric and Electronic Factors on Polymer Structure

The polymerization behavior of this compound is profoundly influenced by the steric and electronic properties of its phenyl substituents. These factors affect the reactivity of the monomer and the ultimate structure of the polymer.

Steric Effects: The two phenyl groups attached to the silicon atom are bulky and create significant steric hindrance. nih.govstackexchange.com Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. nih.gov In the context of polymerization, the large size of the phenyl groups can impede the approach of other monomers to the growing polymer chain end. This can affect the rate of polymerization and the stereochemistry of the resulting polymer. For instance, the significant steric bulk of the phenyl group, which has a cyclohexane (B81311) A-value of 3 kcal/mol (compared to 1.7 kcal/mol for a methyl group), suggests a strong preference for conformations that minimize steric strain. stackexchange.com This steric crowding can lead to the formation of polymers with a specific tacticity (the stereochemical arrangement of functional groups) or may result in polymers with lower molecular weights if the steric hindrance becomes too great to allow for efficient chain propagation. mdpi.com The phenyl ring's steric influence is so pronounced that it has been shown to exert a stronger effect on the self-organization of molecules than other non-aromatic cyclic groups of similar size. researchgate.net

Electronic Effects: The electronic nature of the phenyl group is twofold. It is generally considered an inductively withdrawing group (-I) due to the higher electronegativity of its sp² hybridized carbon atoms compared to sp³ carbons. wikipedia.org Simultaneously, its π-system can donate electron density through resonance (+M) when conjugation is possible. wikipedia.orgreddit.com In this compound, the phenyl groups influence the electrophilicity of the central silicon atom. This electronic effect can alter the reactivity of the attached vinyl groups during polymerization. For example, in the dehydrocoupling polymerization of silanes, the reactivity of Si-H bonds is affected by whether the silicon is substituted with a phenyl or a methyl group, with the Si-H bond on a phenyl-substituted silicon being weaker. mdpi.com This suggests that the electronic properties of the phenyl group directly modulate bond strengths and reactivities at the silicon center, which in turn dictates the polymerization behavior and the structure of the resulting polysilane. mdpi.comnih.gov

Electroreductive Synthesis of Oligosilanes and Polysilanes

Traditional methods for synthesizing polysilanes, such as Wurtz-type coupling, often require harsh reaction conditions that limit the types of functional groups that can be incorporated. wikipedia.org Electroreductive synthesis has emerged as a milder and more versatile alternative for creating Si-Si bonds. acs.orgscirp.org This method typically involves the reduction of diorganodichlorosilanes at a cathode.

A particularly effective approach utilizes a sacrificial magnesium electrode in an undivided cell. acs.org In this system, the electroreduction of dichlorosilanes proceeds efficiently to form Si-Si bonds. For instance, the electroreduction of dichloromethylphenylsilane (B109416) can produce high molecular weight polymethylphenylsilane (Mn up to 31,000) at room temperature. acs.org While this method is highly effective for silanes with at least one aromatic substituent, it is less effective for purely alkyl-substituted dichlorosilanes. scirp.org The synthesis of 1,1,2,2-tetramethyl-1,2-diphenyldisilane, a related disilane (B73854), has also been achieved with excellent yield using this electrochemical technique. acs.org The process is believed to proceed through an anionic mechanism rather than a radical one, where linear oligomers are formed in the initial stages, followed by the parallel formation of high molecular weight polymers and cyclic oligomers. scirp.org

| Product | Monomer | Molecular Weight (Mn) | Material Yield (%) |

| Polymethylphenylsilane | Dichloromethylphenylsilane | 31,000 | 7 |

| Polydiphenylsilane | Dichlorodiphenylsilane | 10,000 | 70 |

| 1,1,2,2-tetramethyl-1,2-diphenyldisilane | Chlorodimethylphenylsilane | - | ~90% |

Table compiled from data in referenced studies. acs.orgscirp.org

Modular Synthesis of Functionalized Cyclosilanes

The electrochemical approach extends beyond linear polymers to the targeted synthesis of cyclic oligosilanes. This method offers a modular strategy for creating a variety of functionalized cyclosilanes, which are challenging to produce via traditional synthesis. mdpi.com A modular synthesis allows for the construction of complex molecules from simpler, interchangeable building blocks. nih.gov

In this context, the electroreductive coupling of different dichlorosilanes can be controlled to produce specific cyclic structures. For example, the synthesis of a strained silacyclophane was achieved in a 38% yield starting from a commercial bis(chlorosilyl) precursor, demonstrating the method's utility in forming multiple Si-Si bonds in a single, controlled process. mdpi.com This electrochemical strategy represents a unified approach to accessing diverse cyclosilanes by simply changing the dichlorosilane (B8785471) precursors. mdpi.com This modularity is a significant advantage, as it opens pathways to novel silicon-containing cyclic structures with potentially unique material properties distinct from their linear counterparts. mdpi.com

Chemoselectivity in Oligosilane Preparation

A key advantage of the electroreductive synthesis method is its high degree of chemoselectivity. Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. Compared to methods like Wurtz coupling, the milder conditions of electrochemical synthesis allow for greater compatibility with various functional groups. mdpi.commdpi.com

This improved chemoselectivity enables the precise construction of unsymmetrical oligosilanes through the cross-coupling of two different chlorosilanes. Computational studies suggest the mechanism involves the differential activation of two sterically and electronically distinct chlorosilanes. mdpi.com This allows for the selective formation of heterodimers over homodimers. For example, the cross-coupling of different chlorosilanes has been achieved with excellent selectivity (>20:1) over homocoupling products. mdpi.com Even when coupling partners have more subtle differences, good selectivity can be achieved. The synthesis of a trisilane and a pentasilane (B14176424) using this protocol also proceeded with high efficiency and selectivity. mdpi.com This high level of control broadens the scope of accessible oligosilane structures, including those with functional groups like aryl fluorides and thiophenes, which can be used to tune the electronic properties of the final material. mdpi.com

| Product Type | Reactants | Selectivity (Cross/Homo) | Yield |

| Asymmetric Disilane | Chlorodimethylphenylsilane + Chlorodimethylsilane | >20:1 | 65% |

| Trisilane | Dichlorosilane + Monochlorosilane | High | Good |

| Pentasilane | Iterative coupling | High | Good |

Table compiled from data in referenced studies. mdpi.com

Catalytic Applications of Diphenyldivinylsilane Derived Complexes

Homogeneous Catalysis with Metal-Organosilicon Complexes

In homogeneous catalysis, diphenyldivinylsilane is utilized as a ligand in metal complexes, where it plays a direct role in modulating the catalytic activity through reversible transformations.

A key application is seen in Nickel(0) complexes featuring an η²:η²-diphenyldivinylsilane ligand. nih.govacs.org Specifically, the complex (syn-κ-C,O-1a)Ni, which contains an N-phosphine oxide-substituted imidazolinylidene (SPoxIm) ligand and a this compound ligand, demonstrates remarkable reversible behavior. nih.govacs.org When this nickel(0) complex is treated with a Lewis acid such as tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃), it undergoes a quantitative transformation to form a heterobimetallic Ni/Al complex. nih.govresearchgate.net This transformation is fully reversible; the addition of a Lewis base like 4-dimethylaminopyridine (B28879) (DMAP) causes the dissociation of the Lewis acid, regenerating the original nickel(0) complex. nih.govacs.org This controlled, reversible transformation is a significant advancement, moving beyond simple ligand substitution to a more dynamic and externally controllable catalytic system. acs.org

The functionality of the nickel(0)-diphenyldivinylsilane system is critically dependent on the presence of multifunctional N-heterocyclic carbene (NHC) ligands, such as N-phosphine oxide-substituted imidazolinylidenes ((S)PoxIms). nih.govresearchgate.net These ligands possess distinct Lewis-basic sites: a soft carbene moiety and a hard phosphine-oxide moiety. acs.org This dual nature allows them to coordinate with a metal center in multiple ways, either in a κ-C fashion or a chelating κ-C,O fashion. researchgate.net In the this compound complex, the (S)PoxIm ligand's phosphine-oxide group can interact with a Lewis acid. nih.gov This interaction induces a complexation-induced rotation of the N-phosphinoyl group, which is central to the reversible molecular transformation of the entire complex. nih.govacs.org The judicious design of these multifunctional carbenes is essential to prevent the irreversible decomposition that can occur when Lewis acids abstract ligands from organometallic complexes. researchgate.net

The reversible reaction with a Lewis acid dramatically alters the electronic and spatial environment around the central nickel(0) atom. nih.govresearchgate.net The initial tetrahedral geometry of the (SPoxIm)Ni(η²:η²-diphenyldivinylsilane) complex is transformed into a trigonal-planar geometry in the heterobimetallic Ni/Al species. nih.gov This geometric shift represents a significant contraction and reshaping of the space available around the metal center. nih.govacs.org This modulation can be quantified using metrics like the percent buried volume (%Vbur), which changes significantly upon the rotation of the N-phosphinoyl moiety. acs.orgnih.gov Spectroscopic analyses, including X-ray Absorption Spectroscopy (XAS), confirm changes in the electronic state of the nickel center. nih.govacs.org This strategy of using Lewis acids to reversibly modulate both the steric and electronic properties of a catalyst provides a sophisticated method for controlling its reactivity. nih.govresearchgate.net

Table 1: Lewis Acid-Induced Reversible Transformation of a Ni(0)-Diphenyldivinylsilane Complex This table summarizes the reversible transformation of a Nickel(0) complex containing a this compound ligand upon interaction with a Lewis acid and base.

| State | Complex Structure | Key Reagent | Coordination Geometry | Key Process |

|---|---|---|---|---|

| Initial State | (SPoxIm)Ni(η²:η²-diphenyldivinylsilane) | - | Tetrahedral | Stable Ni(0) complex with this compound as a ligand. nih.govacs.org |

| Forward Reaction | {κ-C-Ni(η²:η²-diene)}(μ-anti-SPoxIm){κ-O-Al(C₆F₅)₃} | Al(C₆F₅)₃ (Lewis Acid) | Trigonal-Planar | Complexation-induced rotation of the N-phosphinoyl moiety and formation of a heterobimetallic Ni/Al species. nih.gov |

| Reverse Reaction | (SPoxIm)Ni(η²:η²-diphenyldivinylsilane) | DMAP (Lewis Base) | Tetrahedral | Dissociation of the Lewis acid to quantitatively regenerate the original complex. nih.govacs.org |

Cooperative Catalysis Systems

Cooperative catalysis involves multiple catalytic species working in concert to achieve a transformation that is not possible with a single catalyst. nih.govorganic-chemistry.org Systems combining palladium and copper are particularly effective for the oxidative difunctionalization of unsaturated bonds, enabling the synthesis of complex organosilicon compounds.

A significant application of cooperative catalysis in organosilicon chemistry is the palladium/copper-cocatalyzed arylsilylation of internal alkynes. researchgate.netdicp.ac.cn This three-component coupling reaction utilizes an acyl fluoride (B91410) as an aryl source, a silylborane as a silicon source, and an internal alkyne. dicp.ac.cn The dual Pd/Cu catalytic system facilitates a decarbonylative arylsilylation, producing highly substituted alkenylsilanes, which are valuable building blocks in organic synthesis. researchgate.netdicp.ac.cn This method is notable for being the first to use acyl fluorides for such a three-component coupling via decarbonylation. dicp.ac.cn The synergy between palladium and copper is crucial; neither metal catalyst alone is effective, demonstrating a true cooperative effect. This approach allows for the efficient construction of tetrasubstituted alkenes with defined stereochemistry, a challenging task in synthetic chemistry. researchgate.net

The mechanism of the Pd/Cu-cocatalyzed arylsilylation provides a clear example of the dynamic interplay between two distinct catalytic cycles. A plausible mechanism involves the following key steps:

Palladium Cycle: The process begins with the oxidative addition of an aryl fluoride to a Pd(0) complex, which then undergoes decarbonylation to form an aryl-palladium(II) intermediate. researchgate.net

Copper Cycle: Concurrently, the copper catalyst activates the silylborane reagent, forming a reactive copper-silyl species.

Transmetalation: The crucial cooperative step is the transmetalation of the silyl (B83357) group from the copper-silyl species to the aryl-palladium(II) intermediate. This forms an aryl-silyl-palladium(II) complex.

Carbopalladation: The internal alkyne then inserts into the palladium-silyl bond of this intermediate.

Reductive Elimination: The final step is the reductive elimination from the resulting vinyl-palladium(II) species, which yields the tetrasubstituted alkenylsilane product and regenerates the active Pd(0) catalyst for the next cycle.

This cooperative mechanism, where copper facilitates the generation and transfer of the active silyl nucleophile to the palladium center, is essential for the reaction's success. It effectively combines the C-C bond-forming capability of palladium catalysis with the C-Si bond-forming capability enabled by the copper co-catalyst.

Table 2: Proposed Catalytic Cycles in Pd/Cu-Cocatalyzed Arylsilylation This table outlines the distinct and cooperative roles of Palladium and Copper in the three-component arylsilylation of internal alkynes.

| Catalyst | Role | Key Mechanistic Steps |

|---|---|---|

| Palladium (Pd) | Primary Catalyst for C-C Bond Formation | 1. Oxidative addition of acyl fluoride to Pd(0). 2. Decarbonylation to form aryl-Pd(II) intermediate. 3. Insertion of alkyne. 4. Reductive elimination to release product and regenerate Pd(0). researchgate.net |

| Copper (Cu) | Co-catalyst for Si-Activation and Transfer | 1. Activation of the silylborane reagent. 2. Formation of a nucleophilic copper-silyl species. |

| Cooperative Step | Transmetalation | Transfer of the silyl group from the Cu-silyl species to the aryl-Pd(II) intermediate, enabling the subsequent formation of the C-Si bond. |

Compound Index

Development of New Catalytic Systems for Organosilicon Transformations

The field of organosilicon chemistry is continually driven by the need for innovative catalytic systems that offer greater efficiency, selectivity, and sustainability. researchgate.net Historically, many industrial processes for creating silicon-carbon bonds, such as hydrosilylation, have relied on precious metal catalysts, particularly platinum. wikipedia.orgnih.gov While effective, the high cost of these metals—estimated to account for up to 30% of the cost of silicones—and their susceptibility to deactivation present significant economic and operational challenges. nih.gov This has spurred research into the development of novel catalysts derived from more abundant metals and the design of systems that maximize catalyst longevity and reusability. nih.govacs.org

A key area of development is the use of versatile organosilicon precursors to build new, highly active catalytic complexes. This compound, with its combination of phenyl and vinyl functional groups, serves as a valuable building block for such systems. For instance, platinum-siloxane complexes derived from the reaction of a platinum halide with this compound have been shown to be effective hydrosilation catalysts. google.com These complexes, which are substantially free of inorganic halogen, demonstrate the potential of using specific organosilane structures to create tailored catalysts for organosilicon transformations. google.com The goal is to move towards systems that are not only catalytically active but are also designed for enhanced performance and recovery from the ground up.

Design of Catalytic Nanoreactors for Enhanced Performance

To elevate catalytic efficiency beyond what is achievable with simple homogeneous or heterogeneous systems, researchers are increasingly turning to the design of catalytic nanoreactors. These are sophisticated structures where the catalytic sites are confined within a nanoscale environment, such as the core of a core-shell particle, the pores of a mesoporous material, or the interior of a hollow sphere. academie-sciences.fruu.nlnih.gov This confinement strategy can lead to significant improvements in catalytic performance by isolating reactive sites, increasing local reactant concentrations, and altering reaction kinetics and selectivity through nanoconfinement effects. nih.govmpg.de

The design of these nanoreactors is highly versatile. One common approach involves the encapsulation of a pre-formed catalyst complex within a protective matrix, a method often described as a "ship in a bottle" synthesis. uu.nl For example, a this compound-derived metal complex could be synthesized within the nanocages of mesoporous silica (B1680970), such as SBA-15, or within a polymeric nanogel. academie-sciences.fruu.nl This architecture protects the active catalytic center from degradation while allowing reactants and products to diffuse through the porous structure.

Another strategy involves building the catalyst directly into the nanoreactor's structure. Organosilanes are crucial in this context for functionalizing surfaces to anchor catalytic species. For example, phthalocyanine-based photocatalysts have been functionalized with organosilane compounds and subsequently grafted onto silica surfaces to create stable, heterogeneous photocatalytic systems. shu.edu This approach ensures the catalytic moiety is an integral part of the nanostructure. The choice of nanoreactor can be tailored to the specific demands of the organosilicon transformation.

| Nanoreactor Type | Design Principle | Potential Advantages for Organosilicon Transformations | Relevant Research Findings |

|---|---|---|---|

| Core-Shell Nanoparticles | A catalytically active core (e.g., a metal nanoparticle) is encapsulated within a protective, porous shell (e.g., silica or a polymer). | Prevents aggregation of catalyst particles, enhances stability, and allows for controlled access of substrates to the active sites. | Polymer-based core-shell nanogels have been used to stabilize Palladium (Pd) nanoparticles, which can be recovered and reused. academie-sciences.fr |

| Mesoporous Silica ("Ship in a Bottle") | Catalyst complexes are synthesized directly within the pre-formed pores and nanocages of materials like SBA-15 or m-MCF. | Offers high surface area, uniform pore size for selectivity, and physical entrapment of the catalyst, preventing leaching. uu.nl | Fe(salen) complexes have been encapsulated in silica nanocages for use in asymmetric oxidation reactions. uu.nl |

| Hollow Carbon Spheres | Catalytic nanoparticles are encapsulated within the void space of a hollow, porous carbon shell. | Provides a unique microenvironment that can alter reaction dynamics, store reactants, and exhibit shape-selective catalysis based on the shell's porosity. nih.gov | PdCu nanoparticles encapsulated in hollow carbon spheres demonstrated altered catalytic properties due to the void-confinement effect in liquid-phase hydrogenations. nih.gov |

| Functionalized Nanotubes | The inner or outer surfaces of nanotubes (e.g., carbon nitride) are functionalized with catalytic sites to create a flow-through reactor. | Offers a highly confined reaction environment in a one-dimensional channel, enhancing reaction rates and efficiency. mpg.de | Carbon nitride nanotube membranes used as photocatalytic nanoreactors showed dramatically increased conversion rates due to confinement effects. mpg.de |

Strategies for Catalyst Recovery and Recycling

A critical aspect of developing sustainable catalytic systems is ensuring the catalyst can be efficiently recovered and recycled. evonik.com This is especially important when using expensive precious metals, but it is also a key principle of green chemistry for any catalytic system to minimize waste and cost. nih.gov The development of robust recovery strategies is a primary driver in the design of new catalysts for organosilicon transformations. nih.gov

The most common and effective strategy is the immobilization of the catalyst onto a solid support, which converts a traditionally homogeneous catalyst into a heterogeneous one that can be easily separated from the reaction mixture by simple filtration or centrifugation. uu.nlnih.gov this compound-derived complexes can be covalently anchored to various supports. Silica is a popular choice due to its high surface area and stability. nih.gov For example, a catalyst can be anchored to silica particles, which can then be filtered out after the reaction and reused.

To further enhance the ease of recovery, magnetic nanoparticles (e.g., Fe₃O₄) coated with a layer of silica (Fe₃O₄@SiO₂) can be used as the support. nih.gov The silica shell is functionalized to anchor the organosilane-derived catalyst, and after the reaction, the entire catalyst-support system can be removed from the product mixture using a strong external magnet. This method is exceptionally efficient and avoids the potential difficulties of filtering viscous silicone products. nih.gov Furthermore, designing catalysts for use in continuous-flow systems, where reactants are passed over a stationary bed of the heterogeneous catalyst, represents another advanced recycling strategy that minimizes handling and allows for seamless, ongoing production. academie-sciences.fr

| Recovery Strategy | Mechanism | Applicability to Organosilane-Derived Catalysts | Key Advantages |

|---|---|---|---|

| Immobilization on Silica | The catalyst is covalently bonded to the surface of silica particles via silane (B1218182) coupling agents. Recovery is achieved by filtration. | Highly applicable. The silane moiety of the catalyst precursor or a linker can form strong covalent bonds with the silica surface. | Robust and well-established method; prevents catalyst leaching; suitable for batch and flow processes. nih.gov |

| Magnetic Separation | The catalyst is anchored to a silica-coated magnetic nanoparticle (e.g., Fe₃O₄@SiO₂). Recovery is done using an external magnet. | Excellent applicability. The silica shell provides a surface for anchoring organosilane catalysts, identical to standard silica supports. | Rapid, highly efficient separation, especially useful for viscous product mixtures like silicones where filtration can be slow. nih.gov |

| Polymer/Gel Support | The catalyst is incorporated into a cross-linked polymer bead or nanogel, which is insoluble in the reaction medium. | Feasible by designing organosilane precursors with polymerizable groups or by encapsulation within the polymer matrix. | Combines benefits of homogeneous catalysis (well-defined active sites) with ease of heterogeneous recovery. academie-sciences.fr |

| Continuous-Flow Reactor | The heterogeneous catalyst is packed into a column or cartridge, and the reaction mixture flows through it. | Ideal for immobilized catalysts (on silica, polymers, etc.). The catalyst remains in the reactor for continuous use. | High throughput, excellent process control, simplified product separation, and maximized catalyst lifetime. academie-sciences.fr |

Advanced Spectroscopic and Structural Characterization of Diphenyldivinylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical method used to determine the structure of organic compounds. pearson.com For organosilicon compounds like diphenyldivinylsilane, ¹H, ¹³C, and ²⁹Si NMR are particularly informative. researchgate.netrsc.org

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other nuclei. ibchem.com In this compound, the ¹H NMR spectrum can be divided into two main regions: the aromatic region for the phenyl protons and the olefinic region for the vinyl protons.

The chemical shifts (δ) in ¹H NMR are influenced by the electronic environment of the protons. Electron-withdrawing groups tend to shift signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. ibchem.comlibretexts.org

Research Findings:

In the ¹H NMR spectrum of this compound, the protons of the phenyl groups typically appear as a multiplet in the range of δ 7.1–7.7 ppm. The vinyl group protons exhibit a more complex pattern due to geminal, cis, and trans couplings. These are generally observed between δ 5.8 and 6.0 ppm. google.comrsc.org

For derivatives of this compound, the introduction of substituents on the phenyl rings or modification of the vinyl groups will alter the chemical shifts and coupling constants of the nearby protons. For instance, the introduction of an electron-withdrawing group on the phenyl ring would be expected to shift the aromatic proton signals further downfield. mdpi.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.1 - 7.7 | Multiplet |

| Vinyl (-CH=CH₂) | 5.8 - 6.0 | Multiplet |

Silicon-29 NMR (²⁹Si NMR) is a specialized technique that directly probes the silicon atoms in a molecule, providing valuable information about the silicon backbone and its substitution pattern. researchgate.net The chemical shift of a ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. researchgate.net

Research Findings:

The ²⁹Si NMR chemical shifts for organosilicon compounds span a wide range, from approximately +50 to -200 ppm relative to tetramethylsilane (B1202638) (TMS). pascal-man.com For this compound, the ²⁹Si chemical shift is typically observed in the downfield region of the spectrum. For example, a reported ²⁹Si NMR chemical shift for a silane (B1218182) with phenyl and vinyl substituents is around -17.1 ppm. rsc.org

The ²⁹Si chemical shift is influenced by the electronegativity of the attached groups. Generally, more electronegative substituents cause a downfield shift. The degree of condensation in polysiloxanes, which can be formed from derivatives of this compound, can also be monitored by changes in the ²⁹Si chemical shifts. mdpi.com For instance, in siloxane networks, T² (RSi(OSi)₂(OH)) and T³ (RSi(OSi)₃) sites can be distinguished, appearing at different chemical shifts. mdpi.comresearchgate.net

| Silicon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| This compound | ~ -17 |

| T² (RSi(OSi)₂(OH)) | ~ -58.5 |

| T³ (RSi(OSi)₃) | ~ -67.2 |

Beyond ¹H and ²⁹Si NMR, the use of other nuclei, such as ¹³C, and advanced 2D NMR techniques can provide a more complete picture of the electronic environment within this compound and its derivatives. mdpi.comnih.gov Multinuclear NMR allows for the correlation of different nuclei, revealing through-bond and through-space interactions. researchgate.net

Research Findings:

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The phenyl carbons in this compound derivatives show distinct signals for the ipso, ortho, meta, and para carbons, with their chemical shifts being sensitive to the nature of the substituents on the silicon atom. researchgate.net For example, in 1,1,2,2-tetramethyl-1,2-diphenyldisilane, the phenyl carbons appear at δ 137.6, 134.1, 129.3, and 128.0 ppm. rsc.org

2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the ¹H and ¹³C signals unambiguously by correlating protons to their directly attached carbons (HSQC) or to carbons two or three bonds away (HMBC). researchgate.net Such techniques are crucial for confirming the structure of complex derivatives and for studying intermolecular interactions. researchgate.net For instance, in organosilicon compounds containing phosphorus, ³¹P-¹H and ³¹P-²⁹Si correlations are vital for structural elucidation. rsc.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing a "molecular fingerprint". nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for qualitative analysis. gelest.com

Research Findings:

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent functional groups. The Si-phenyl (Si-Ph) stretching vibration typically appears around 1429 cm⁻¹. rsc.org The Si-vinyl (Si-CH=CH₂) group shows several characteristic bands, including the C=C stretching vibration around 1600 cm⁻¹, and other bands around 1010 cm⁻¹ and 960 cm⁻¹. researchgate.net The phenyl C=C stretching vibrations are observed near 1593 cm⁻¹. rsc.org

In derivatives, the presence of new functional groups will give rise to new, characteristic IR bands. For example, the formation of a siloxane (Si-O-Si) linkage from the hydrolysis and condensation of a this compound derivative would be indicated by a strong absorption band in the 1000-1130 cm⁻¹ region. gelest.comresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Si-Phenyl | Stretching | ~ 1429 |

| Phenyl C=C | Stretching | ~ 1593 |

| Si-Vinyl (C=C) | Stretching | ~ 1600 |

| Si-Vinyl | - | ~ 1010, ~ 960 |

| Si-O-Si (in derivatives) | Stretching | 1000 - 1130 |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. horiba.combruker.com It is complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov This makes Raman spectroscopy particularly useful for obtaining a complete vibrational fingerprint of a molecule. acs.orgamericanpharmaceuticalreview.com

Research Findings:

In the Raman spectrum of diphenylsilane (B1312307), a related compound, the most intense line is observed at 999 cm⁻¹, which is attributed to ring puckering and SiH₂ bending vibrations. jkps.or.kr An intense Raman line associated with the Si-H₂ vibration is also observed, which is attributed to the displacement of the large electron cloud of the silicon atom. jkps.or.kr For this compound, strong Raman scattering is expected for the symmetric vibrations of the phenyl rings and the C=C double bonds of the vinyl groups due to changes in polarizability during these vibrations.

The Raman spectrum provides a unique fingerprint that can be used to identify this compound and its derivatives. horiba.com The technique is also sensitive to conformational changes and the degree of crystallinity in polymeric materials derived from these silanes. horiba.com

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical substance. nist.gov This absorption of energy corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. msu.edu The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, particularly the types of chemical bonds and functional groups present. msu.edu The energy of these electronic transitions is sufficient to promote an electron in a bonding or non-bonding orbital to a higher energy anti-bonding orbital. msu.edu

In the case of this compound, the primary chromophores—parts of the molecule responsible for light absorption—are the two phenyl rings and the two vinyl groups attached to the silicon atom. The electronic transitions observed in its UV-Vis spectrum are predominantly π→π* (pi to pi star) transitions associated with these unsaturated systems.

The phenyl groups give rise to characteristic absorption bands in the UV region. These transitions, involving the π-electron system of the benzene (B151609) ring, typically show a complex pattern. For instance, a related compound, Diphenyldifluorosilane, exhibits absorption maxima in the 250-270 nm range, which is indicative of the phenyl substituents. nist.gov Similarly, the vinyl groups (-CH=CH₂) also contain a π-bond and undergo π→π* transitions. The conjugation between the phenyl rings and vinyl groups through the silicon atom can influence the energy of these transitions. Generally, increased conjugation shifts absorption maxima to longer wavelengths. msu.edu

The expected electronic transitions for this compound based on its constituent chromophores are summarized in the table below.

Interactive Table 1: Expected Electronic Transitions for this compound

| Chromophore | Type of Transition | Approximate Wavelength (λmax) |

| Phenyl Group | π → π | ~255 - 270 nm |

| Vinyl Group | π → π | < 200 nm |

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. For organic compounds, this typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and measured to determine the composition of the original substance. The primary purpose of elemental analysis in synthetic chemistry is to verify the empirical and molecular formula of a newly synthesized compound.

Microanalysis is a sub-discipline of elemental analysis that requires only a very small amount of sample, typically in the milligram or even microgram range. This is crucial when working with valuable or difficult-to-synthesize materials. The experimental results from microanalysis are compared against the theoretical elemental composition calculated from the compound's proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For this compound, the molecular formula is C₁₆H₁₆Si. nih.gov Based on this formula and the atomic weights of carbon, hydrogen, and silicon, the theoretical elemental composition can be calculated precisely.

The theoretical elemental composition of this compound is presented in the following table. An experimentally obtained analysis of a pure sample of this compound should yield results that are in close agreement with these values (typically within ±0.4%).

Interactive Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 192.176 | 81.30% |

| Hydrogen | H | 1.008 | 16.128 | 6.82% |

| Silicon | Si | 28.085 | 28.085 | 11.88% |

| Total | C₁₆H₁₆Si | 236.389 | 100.00% |

Applications in Advanced Materials Science

Diphenyldivinylsilane as a Building Block for Functional Materials

This compound serves as a crucial building block in the creation of functional materials due to the distinct reactivity of its phenyl and vinyl substituents. nih.govrsc.orgspecificpolymers.com The vinyl groups are particularly susceptible to hydrosilylation reactions, enabling the controlled assembly of complex molecular architectures. This reactivity is harnessed to construct everything from soft materials and liquid crystals to stimuli-responsive materials that react to external factors like light or pH. iiserkol.ac.in

The incorporation of this compound into material structures can impart desirable properties such as enhanced thermal stability, hydrophobicity, and flame retardancy. mdpi.com Its versatility is further demonstrated in the synthesis of multichromophoric covalent ensembles and macrocyclic receptors. rsc.org The ability to tailor the properties of the final material by modifying the organosilicon building block makes this compound a valuable tool for materials scientists.

Polycarbosilanes and Hybrid Architectures

This compound is a key monomer in the synthesis of polycarbosilanes, which are precursors to silicon carbide (SiC)-based ceramics. researchgate.netmdpi.com The vinyl groups on the this compound molecule can undergo polymerization to form the backbone of these preceramic polymers. The resulting polycarbosilanes can be processed into various forms, such as fibers and matrices for composites, before being pyrolyzed to yield high-performance ceramic materials. researchgate.netnih.gov

Furthermore, this compound facilitates the creation of hybrid organic-inorganic architectures. By reacting with other monomers, it can be incorporated into complex dendritic and hybrid structures. mdpi.com For instance, it can be used to create an outer layer on carbosilane dendrimers, which can then be further functionalized. mdpi.com These hybrid materials often exhibit a unique combination of properties derived from both their organic and inorganic components.

Disilane-Bridged Materials

Disilane (B73854) units (Si-Si) are increasingly being employed to fine-tune the photophysical properties of organic materials. researchgate.netrsc.org The introduction of a disilane bridge, which can be derived from precursors related to this compound, into molecular architectures offers a versatile strategy for developing novel materials. researchgate.netrsc.org These disilane-bridged systems exhibit unique electronic properties stemming from σ-π conjugation, which influences their behavior in both solution and the solid state. researchgate.netrsc.org

Optoelectronic Properties

Disilane-bridged materials have shown significant promise for applications in optoelectronics. rsc.orgtue.nl The Si-Si bond can effectively mediate electronic communication between different parts of a molecule, such as donor and acceptor moieties in chromophores. researchgate.netacs.org This through-bond interaction, often referred to as σ-conjugation, allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nii.ac.jp

The ability to control these energy levels is crucial for designing materials with specific optoelectronic functionalities. For example, in donor-acceptor systems, the disilane bridge can facilitate intramolecular charge transfer (ICT), a key process in many optoelectronic devices. researchgate.net The electronic structure of these materials can be further modified by the substituents on the silicon atoms and the aromatic rings, providing a high degree of tunability. windows.netmdpi.com

Multifunctional Solid-State Emitters

A significant application of disilane-bridged architectures is in the development of multifunctional solid-state emitters. researchgate.netrsc.org Many organic luminescent materials suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their practical applications. The steric hindrance provided by bulky disilane moieties can effectively suppress intermolecular π-π stacking, thereby preventing ACQ and leading to high emission quantum yields in the solid state. researchgate.net

For example, disilane-linked donor-acceptor-donor (D-Si-Si-A-Si-Si-D) and acceptor-donor-acceptor (A-Si-Si-D-Si-Si-A) compounds have demonstrated strong solid-state emission with high quantum yields. researchgate.net Some of these materials also exhibit aggregation-induced emission enhancement (AIEE), where emission is intensified in the aggregated state. researchgate.net These properties make them attractive for use in organic light-emitting diodes (OLEDs) and other solid-state lighting applications. nih.govarxiv.org

Precursors for Silicon-Based Polymers and Ceramics

This compound is a valuable precursor for a variety of silicon-based polymers and, subsequently, ceramics. nih.govnih.govresearchgate.net The polymerization of this compound, often with other silane (B1218182) monomers, leads to the formation of preceramic polymers like polycarbosilanes and polysilazanes. nih.govgoogle.com These polymers can be shaped into complex forms, such as fibers, coatings, or bulk components, before being converted into ceramic materials through pyrolysis. mdpi.com

The final properties of the polymer-derived ceramics (PDCs), including their thermal stability, mechanical strength, and oxidation resistance, are heavily influenced by the molecular structure of the initial preceramic polymer. researchgate.net The inclusion of phenyl groups from this compound can, for instance, affect the ceramic yield and the final composition of the Si-C-O ceramic. The ability to tailor the precursor chemistry allows for the production of ceramics with specific properties for demanding applications in aerospace, automotive, and electronics. mdpi.com

Integration of Organosilicon Units into Novel Polymer Matrices

The integration of organosilicon units, such as those derived from this compound, into various polymer matrices is a powerful strategy for developing advanced materials with enhanced properties. frontiersin.org This approach combines the desirable characteristics of both the organosilicon component and the host polymer. mdpi.com For example, incorporating organosilicon additives can improve the impact toughness, thermal resistance, and flame retardancy of polymers like polylactide (PLA). mdpi.com

The covalent integration of organosilicon moieties within a polymer network ensures a stable and uniform dispersion, leading to predictable and reproducible material properties. frontiersin.org This can be achieved by utilizing the reactive vinyl groups of this compound to copolymerize with other monomers, effectively weaving the organosilicon unit into the polymer backbone. This technique opens up possibilities for creating a wide range of hybrid materials with tailored functionalities for diverse applications. mdpi.comfrontiersin.org

Design and Synthesis of Functionalized Cyclosilanes for Material Applications

Current research literature does not provide specific examples or detailed methodologies for the direct use of this compound in the design and synthesis of a broad range of functionalized cyclosilanes for advanced materials science applications. While the synthesis of cyclosilanes is an active area of research, studies tend to focus on precursors such as chlorosilanes or the functionalization of pre-existing cyclosilane rings.

Furthermore, some research has indicated that this compound can be resistant to certain types of polymerization, such as acyclic diene metathesis (ADMET), which is a method sometimes employed to create polymers and could potentially be adapted for ring-closing metathesis to form cyclic structures. This resistance suggests that specific catalytic systems or reaction conditions would need to be developed to utilize this compound as a precursor for cyclosilanes.

While the broader field of organosilicon chemistry is rich with methods for creating complex molecules for materials science, the direct application of this compound for the synthesis of diverse functionalized cyclosilanes remains an area that is not extensively documented in the provided research.

Future Research Directions and Outlook

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of new synthetic methodologies is crucial for advancing organosilicon chemistry. While established methods like Grignard reactions and hydrosilylation are foundational, researchers are actively exploring novel reaction pathways and more efficient catalytic systems to overcome existing limitations. gelest.comlibretexts.org

Key Research Thrusts:

New Catalysts: There is a significant push to move beyond traditional platinum group metal catalysts, which are often expensive and can leave trace metals in the final product. researchgate.net Research is focusing on catalysts based on more abundant and less toxic metals, as well as organocatalysis and biocatalysis. nih.govnih.gov For instance, novel cationic Si(II) and Ge(II) compounds have been developed as highly efficient catalysts for reactions like siloxane coupling. acs.org

Electrosynthesis: Electrochemistry is emerging as a powerful and sustainable strategy for synthesizing organosilicon compounds. rsc.org Electroinduced cleavage of Si-H, Si-Cl, and Si-B bonds provides a new platform for creating a variety of organosilicon structures, potentially under milder conditions and with greater control. rsc.org